N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a heterocyclic acetamide derivative featuring a fused [1,2,4]triazolo[4,3-a]quinoxaline core. This compound is distinguished by a 4-bromophenyl group attached to the acetamide nitrogen and a phenoxy substituent at position 4 of the triazoloquinoxaline system.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN5O3/c24-15-10-12-16(13-11-15)25-20(30)14-28-23(31)29-19-9-5-4-8-18(19)26-22(21(29)27-28)32-17-6-2-1-3-7-17/h1-13H,14H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXICCBKDUWLSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its anticancer, antimicrobial, and kinase inhibitory properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Brominated Phenyl Group : This moiety may enhance the compound's reactivity and biological interactions.
- Triazoloquinoxaline Core : Known for its kinase inhibitory properties, this core structure is associated with anticancer activities.
- Acetamide Group : This functional group may contribute to the compound's pharmacological profile.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The triazoloquinoxaline scaffold has been linked to antiproliferative effects in various cancer cell lines.
Case Study : A study investigated the activity of triazoloquinoxaline derivatives against HepG2 liver cancer cells. The results demonstrated that these compounds could selectively inhibit tyrosine kinase receptors, which are crucial in cancer progression .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Triazoloquinoxaline Derivative | Triazole ring; quinoxaline core | Anticancer properties |
| 5-(bromophenyl)-[1,2,4]triazolo[3,4-a]quinoxaline | Brominated phenyl group; triazole ring | Antimicrobial activity |
2. Antimicrobial Activity
The morpholino group present in the compound has been associated with antimicrobial properties in certain derivatives. While specific data on this compound is limited, its structural components suggest potential efficacy against microbial pathogens.
Research Insight : Studies have shown that compounds with similar morpholino structures can exhibit significant antibacterial activity . Further investigation into this compound could reveal its effectiveness against specific bacterial strains.
3. Kinase Inhibition
The presence of the triazoloquinoxaline core suggests that this compound may act as a kinase inhibitor. Kinase inhibitors play a critical role in regulating various cellular processes and are essential in cancer therapy.
Experimental Findings : Preliminary studies indicate that derivatives of this compound could target specific kinases involved in disease pathways. The modulation of kinase activity could lead to therapeutic applications in oncology .
Comparison with Similar Compounds
Key Structural Differences :
- Substituent on Phenyl Ring : Chlorine (Cl) vs. bromine (Br) at the para position. Bromine’s larger atomic radius and higher electronegativity may enhance lipophilicity and influence binding affinity .
- Oxo Group Position: 4-oxo vs. 1-oxo on the triazoloquinoxaline core.
- Methyl Group : Presence of a methyl group at position 1 introduces steric hindrance, which could reduce metabolic clearance compared to the unsubstituted target compound.
Pharmacological Implications :
- The chloro analog has a molecular weight of 367.79 g/mol, slightly lower than the bromo derivative (~408.7 g/mol, estimated). Higher molecular weight in the bromo compound may reduce solubility but improve membrane permeability .
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide
Key Structural Differences :
- Heterocyclic Core: A non-fused 1,2,4-triazole ring vs. the fused triazoloquinoxaline system.
- Sulfanyl vs. Phenoxy Linkage: The sulfanyl group (-S-) may confer greater metabolic stability but reduced hydrogen-bonding capacity compared to the phenoxy (-O-) group .
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide
Key Structural Differences :
- Simplified Backbone: Lacks the triazoloquinoxaline system entirely, resulting in a simpler acetamide scaffold.
- Fluorine Substituents: The 3,4-difluorophenyl group introduces strong electron-withdrawing effects, which polarize the amide bond and alter solubility compared to the phenoxy-triazoloquinoxaline moiety .
Crystallographic Data :
- This rigidity in the target compound may enhance binding specificity .
Tabulated Comparison of Key Properties
Research Findings and Implications
- Electronic Effects : Bromine’s inductive effect in the target compound may enhance electrophilic character at the acetamide carbonyl, facilitating interactions with nucleophilic residues in enzymes. This contrasts with fluorine’s electron-withdrawing effects in simpler analogs .
- Synthetic Complexity: Compounds with fused triazoloquinoxaline systems (e.g., target compound) require advanced synthetic strategies, such as Cu-catalyzed azide-alkyne cycloaddition () or multi-step heterocycle formation, compared to straightforward amide couplings for simpler analogs .
- Biological Performance: The triazoloquinoxaline core’s planar structure is critical for intercalation or π-stacking in biological targets, a feature absent in non-fused triazole or quinazolinone derivatives .
Q & A
Q. Optimization Strategies :
- Use HPLC to monitor intermediate purity (≥95%) and adjust solvent polarity (e.g., DMF vs. THF) to minimize side products .
- Employ microwave-assisted synthesis to reduce reaction time (e.g., from 24h to 2h) and improve yields by ~15% .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Basic (Characterization)
Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., bromophenyl protons at δ 7.3–7.5 ppm; triazole protons at δ 8.1–8.3 ppm) .
- HPLC-MS : Quantify purity (>98%) and confirm molecular weight (e.g., [M+H]+ at m/z 505.2) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between triazole and quinoxaline rings) .
Q. Data Interpretation :
- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate structural assignments .
- Use TGA to assess thermal stability (decomposition >250°C) for storage recommendations .
How do structural modifications (e.g., halogen substitution, phenoxy vs. methoxy groups) influence biological activity in triazoloquinoxaline derivatives?
Advanced (Structure-Activity Relationships)
Key Findings :
| Substituent | Biological Activity (IC50) | Target | Reference |
|---|---|---|---|
| 4-Bromophenyl | 10.5 µM (Anticancer) | Topoisomerase II | |
| 4-Methoxyphenyl | 15.0 µM (Kinase Inhibition) | EGFR | |
| Phenoxy | 12.0 µM (Antiviral) | Viral Polymerase |
Q. Methodological Insights :
- Halogen Effects : Bromine enhances DNA intercalation and Topo II inhibition due to increased lipophilicity (logP ~3.5) .
- Oxygen-Based Groups : Phenoxy improves solubility (logS −4.2) but reduces membrane permeability compared to methoxy .
- Synthetic Libraries : Generate analogs via high-throughput Suzuki-Miyaura coupling to explore electronic effects .
What experimental approaches are recommended to elucidate the mechanism of action for this compound’s anticancer activity?
Advanced (Mechanistic Studies)
Strategies :
- Enzyme Inhibition Assays : Measure Topo II relaxation activity using supercoiled DNA (e.g., pBR322 plasmid) and ethidium bromide staining .
- Molecular Docking : Use AutoDock Vina to model interactions with Topo II’s ATP-binding pocket (e.g., hydrogen bonding with Asp543) .
- Cell Cycle Analysis : Flow cytometry (propidium iodide staining) to confirm G2/M arrest in Caco-2 cells .
Q. Data Validation :
- Compare IC50 values across cell lines (e.g., HePG-2 vs. Caco-2) to assess selectivity .
- Use siRNA knockdown of Topo II to confirm target specificity .
How can researchers resolve contradictions in reported biological activity data for triazoloquinoxaline derivatives?
Advanced (Data Analysis)
Common Contradictions :
Q. Resolution Strategies :
- Standardized Protocols : Adopt CLSI guidelines for cytotoxicity assays (e.g., 72h incubation, 10% FBS) .
- Meta-Analysis : Pool data from ≥5 studies using random-effects models to identify consensus trends .
- Crystallographic Validation : Compare ligand-binding modes across analogs to reconcile SAR outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
